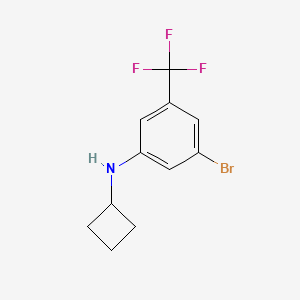

3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline

Description

3-Bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a cyclobutyl substituent on the nitrogen atom. This compound is structurally related to pharmacologically active aniline derivatives, particularly those used in kinase inhibition and anticancer research . Its molecular formula is estimated as C₁₁H₁₁BrF₃N (molecular weight ~278 g/mol), derived from the base structure of 3-bromo-5-(trifluoromethyl)aniline (C₇H₅BrF₃N, MW 240.02 g/mol) with the addition of a cyclobutyl group .

The trifluoromethyl and bromine substituents confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-8-4-7(11(13,14)15)5-10(6-8)16-9-2-1-3-9/h4-6,9,16H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGKTLVBZOPCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline typically involves the following steps:

Bromination: The starting material, 2,4,6-trifluoroaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new aniline derivative, while oxidation can produce nitro compounds .

Scientific Research Applications

3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is used in various scientific research applications, including:

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.

Biological Studies: Its unique structural features make it a valuable tool for studying biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Substituent Effects on the Nitrogen Atom

The nature of the N-substituent significantly impacts physicochemical and biological properties:

Key Observations :

Positional Isomerism of Halogen and Trifluoromethyl Groups

The positions of bromine and trifluoromethyl groups influence electronic effects and intermolecular interactions:

Similarity scores are derived from structural comparisons in .

Key Observations :

- 3-Bromo-5-trifluoromethyl substitution (meta positions) optimizes electronic withdrawal for electrophilic aromatic substitution reactions, making it a versatile synthetic intermediate .

- 4-Bromo-3-trifluoromethyl isomers exhibit higher similarity scores (0.87) due to congruent steric and electronic profiles, favoring applications in medicinal chemistry .

Physicochemical Properties

Notes:

Biological Activity

3-Bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H10BrF3N

- Molecular Weight : 273.11 g/mol

- CAS Number : [Insert CAS number if available]

These properties suggest that the compound may exhibit unique interactions with biological targets due to the presence of bromine and trifluoromethyl groups, which can influence its lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways, potentially disrupting cancer cell proliferation.

- Receptor Modulation : It may also interact with various receptors, affecting neurotransmitter release and cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various in vitro studies assessing its cytotoxic effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Panc-1 (Pancreatic) | 0.051 | |

| BxPC-3 (Pancreatic) | 0.066 | |

| WI38 (Normal Fibroblast) | 0.36 |

These results indicate that the compound exhibits significant cytotoxicity against pancreatic cancer cell lines while showing relatively lower toxicity towards normal fibroblast cells, suggesting a degree of selectivity.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Pancreatic Cancer Cells : In a controlled study, researchers evaluated the antiproliferative effects of this compound on pancreatic cancer cell lines Panc-1 and BxPC-3. The study found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, indicating strong anticancer activity.

- Selectivity Testing : Another study assessed the selectivity of the compound against normal versus cancerous cells. Results showed that while it effectively inhibited cancer cell growth, it had minimal effects on normal fibroblast cells, highlighting its potential as a targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.